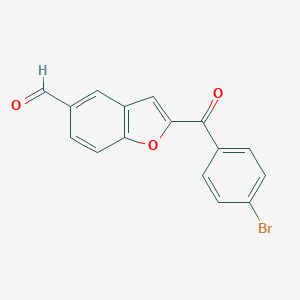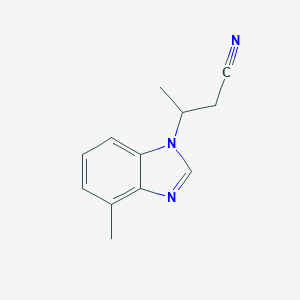![molecular formula C9H9NO4 B063280 methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate CAS No. 162273-64-5](/img/structure/B63280.png)
methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MAOC, and it has been found to have a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Wirkmechanismus
MAOC has been shown to interact with a variety of biological molecules, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, leading to changes in cellular function. Additionally, MAOC has been shown to bind to specific receptors, triggering a cascade of biochemical reactions that can have a range of effects on cellular function.
Biochemical and Physiological Effects:
MAOC has a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. It has been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases. Additionally, MAOC has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MAOC in lab experiments is its ability to interact with a wide range of biological molecules. This makes it a versatile tool for studying various biological processes. Additionally, MAOC is relatively easy to synthesize, making it accessible to a wide range of researchers. However, one limitation of using MAOC in lab experiments is its potential toxicity. Researchers must be careful to use appropriate safety measures when working with this compound.
Zukünftige Richtungen
There are a wide range of potential future directions for research on MAOC. One promising area of research is the development of new drugs based on the compound's structure and mechanism of action. Additionally, researchers could explore the potential applications of MAOC in the treatment of various diseases and disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of MAOC, as well as its potential limitations and toxicity.
Synthesemethoden
MAOC can be synthesized using a variety of methods, including the reaction of furan-3-carboxylic acid with methylamine and acetic anhydride. This method has been shown to be efficient and reliable, producing high yields of pure MAOC.
Wissenschaftliche Forschungsanwendungen
MAOC has a wide range of potential applications in scientific research. One of the most promising areas of research is the study of the compound's mechanism of action. Researchers have found that MAOC can interact with various biological molecules, including enzymes and receptors, leading to changes in cellular function. This makes it a valuable tool for studying the underlying mechanisms of various diseases and disorders.
Eigenschaften
CAS-Nummer |
162273-64-5 |
|---|---|
Produktname |
methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate |
Molekularformel |
C9H9NO4 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-13-9(12)7-5-6(3-2-4-11)14-8(7)10/h2-5H,10H2,1H3/b3-2+ |
InChI-Schlüssel |
CBNIZHMJJHNHGL-NSCUHMNNSA-N |
Isomerische SMILES |
COC(=O)C1=C(OC(=C1)/C=C/C=O)N |
SMILES |
COC(=O)C1=C(OC(=C1)C=CC=O)N |
Kanonische SMILES |
COC(=O)C1=C(OC(=C1)C=CC=O)N |
Synonyme |
3-Furancarboxylicacid,2-amino-5-(3-oxo-1-propenyl)-,methylester,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




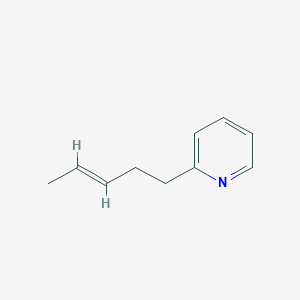
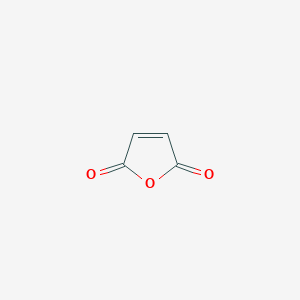
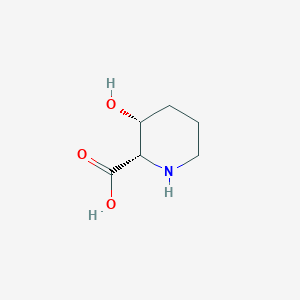

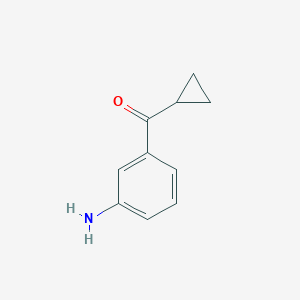

![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)

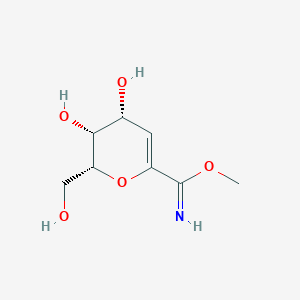
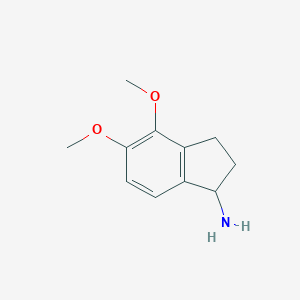
![Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)](/img/structure/B63232.png)
